

# Preventing aggregation of PLGA nanoparticles during storage

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *poly(D,L-lactide-co-glycolide)*

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## Technical Support Center: Stabilizing PLGA Nanoparticles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation during storage, ensuring the stability and efficacy of your formulations.

## Troubleshooting Guides

### Issue: My PLGA nanoparticles have aggregated after lyophilization.

This is a common issue arising from the stresses of freezing and drying. The formation of ice crystals can force nanoparticles into close proximity, leading to irreversible aggregation.

Possible Causes and Solutions:

Cause	Solution
Inadequate Cryoprotection	The absence or insufficient concentration of a cryoprotectant fails to create a protective glassy matrix around the nanoparticles during freezing.
Suboptimal Freezing Rate	A slow freezing rate can lead to the formation of large ice crystals, which can physically damage or fuse the nanoparticles.
Incorrect Lyophilization Cycle Parameters	Suboptimal primary and secondary drying phases can leave residual moisture, leading to instability and aggregation upon storage.

#### Recommended Actions:

- Incorporate Cryoprotectants: The addition of cryoprotectants is crucial for preserving the integrity of PLGA nanoparticles during lyophilization.<sup>[1]</sup> Sugars such as trehalose, sucrose, and mannitol are commonly used to form a glassy amorphous matrix that immobilizes and protects nanoparticles from aggregation.<sup>[2][3]</sup>
- Optimize Cryoprotectant Concentration: The concentration of the cryoprotectant is critical. Typically, concentrations ranging from 5% to 15% (w/v) are effective.<sup>[4]</sup> It is advisable to empirically determine the optimal concentration for your specific formulation.
- Control the Freezing Process: Flash freezing in liquid nitrogen is often preferred over slow freezing as it promotes the formation of smaller, less damaging ice crystals.
- Optimize the Lyophilization Cycle: Ensure that the primary drying phase is long enough to remove all frozen water and that the secondary drying phase effectively removes bound water.

## Issue: My lyophilized PLGA nanoparticle powder will not redisperse properly.

Poor redispersion is often a consequence of aggregation that occurred during the lyophilization process. Even if a dry powder is obtained, the nanoparticles may exist as irreversible

agglomerates.

#### Possible Causes and Solutions:

Cause	Solution
Irreversible Aggregation During Lyophilization	As described above, improper lyophilization leads to fused nanoparticles.
Inappropriate Redispersion Medium	The choice of redispersion medium can impact the stability of the nanoparticles. For instance, using buffers with high ionic strength like PBS can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation. <a href="#">[5]</a>
Ineffective Redispersion Technique	Simple vortexing may not provide sufficient energy to break up loose agglomerates.

#### Recommended Actions:

- Review and Optimize Lyophilization Protocol: Refer to the troubleshooting guide above to ensure your lyophilization process is optimized.
- Use Deionized Water for Initial Redispersion: For initial redispersion, use deionized water to minimize ionic interactions that can lead to aggregation.[\[5\]](#) If a buffer is required for the final application, it can be added after the nanoparticles are fully redispersed.
- Employ Gentle Sonication: Use a bath sonicator to aid in the redispersion of the lyophilized powder. Avoid probe sonication, which can be too aggressive and potentially damage the nanoparticles.
- Consider Alternative Drying Methods: If lyophilization consistently results in aggregation, consider spray drying as an alternative.

## Issue: My PLGA nanoparticles are aggregating in aqueous suspension during storage.

The hydrolytic instability of the PLGA polymer in aqueous environments is a primary cause of aggregation during storage in suspension.[6]

#### Possible Causes and Solutions:

Cause	Solution
Hydrolysis of PLGA	The ester bonds in the PLGA backbone are susceptible to hydrolysis, leading to polymer degradation, changes in nanoparticle morphology, and subsequent aggregation.
Insufficient Surfactant/Stabilizer	The concentration of stabilizing agents like PVA or poloxamers on the nanoparticle surface may be insufficient to provide adequate steric hindrance against aggregation over time.[7]
Inappropriate Storage Temperature	Higher temperatures accelerate the rate of PLGA hydrolysis and can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[8][9]

#### Recommended Actions:

- **Store at Low Temperatures:** Storing PLGA nanoparticle suspensions at 4°C can significantly slow down the hydrolysis of the polymer and reduce the rate of aggregation.[8] For longer-term storage, freezing at -20°C may be an option, but this should be done with appropriate cryoprotectants to prevent freeze-thaw-induced aggregation.
- **Optimize Surfactant Concentration:** Ensure that the concentration of the surfactant used during nanoparticle formulation is sufficient to provide a stable coating that prevents aggregation.
- **Convert to a Dry Powder:** For long-term storage, it is highly recommended to convert the nanoparticle suspension into a dry powder via lyophilization or spray drying to prevent hydrolytic degradation.[1]

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary cause of PLGA nanoparticle aggregation during storage?

**A1:** The primary cause of aggregation for PLGA nanoparticles stored in an aqueous suspension is the hydrolytic degradation of the PLGA polymer.[\[6\]](#) For dried nanoparticles, aggregation is most often caused by stresses encountered during the drying process, such as ice crystal formation during lyophilization, which can force the particles into close contact and cause them to fuse.

**Q2:** How do cryoprotectants prevent aggregation during lyophilization?

**A2:** Cryoprotectants, such as sugars like trehalose, sucrose, or mannitol, prevent aggregation by forming a glassy, amorphous matrix around the nanoparticles during freezing.[\[2\]\[3\]](#) This matrix serves to physically separate the nanoparticles, preventing them from coming into close contact and fusing as the water is removed during sublimation.

**Q3:** What is a good starting concentration for cryoprotectants?

**A3:** A common starting concentration for cryoprotectants like trehalose, sucrose, or mannitol is between 5% and 10% (w/v) in the nanoparticle suspension before lyophilization.[\[4\]](#) However, the optimal concentration can depend on the specific nanoparticle formulation and should be determined experimentally.

**Q4:** Can I store my PLGA nanoparticles in PBS?

**A4:** It is generally not recommended to store PLGA nanoparticles in Phosphate Buffered Saline (PBS) for extended periods. The salts in PBS can screen the surface charge of the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[\[5\]](#) It is better to store them in deionized water and add any necessary buffers shortly before use.

**Q5:** Is spray drying a better alternative to lyophilization for PLGA nanoparticles?

**A5:** Spray drying can be an excellent alternative to lyophilization for producing a stable, dry powder of PLGA nanoparticles.[\[10\]](#) It is a continuous process that can be easily scaled up and may be less stressful for the nanoparticles than the freezing process of lyophilization. However,

the high temperatures involved in spray drying can potentially degrade sensitive encapsulated drugs. The choice between lyophilization and spray drying depends on the specific formulation and the stability of the encapsulated therapeutic.

Q6: How can I assess the extent of aggregation in my nanoparticle sample?

A6: Dynamic Light Scattering (DLS) is a widely used technique to measure the size distribution and polydispersity index (PDI) of nanoparticles in a suspension. An increase in the average particle size or PDI over time is indicative of aggregation. Visual inspection for turbidity or precipitation, and microscopy techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can also be used to observe aggregates.

## Quantitative Data

Table 1: Effect of Cryoprotectants on the Physical Properties of Insulin-Loaded PLGA Nanoparticles After Freeze-Drying

Cryoprotectant (10% w/v)	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Before Freeze-Drying	446 ± 30	0.26 ± 0.03	-24.2 ± 3.4
No Cryoprotectant	422 ± 60	0.37 ± 0.02	-28.2 ± 5.8
Trehalose	396 ± 16	0.27 ± 0.04	-42.9 ± 1.7
Glucose	365 ± 28	0.29 ± 0.02	-34.8 ± 3.4
Sucrose	559 ± 16	0.43 ± 0.05	-35.1 ± 2.9
Fructose	712 ± 55	0.58 ± 0.06	-30.9 ± 3.1
Sorbitol	469 ± 23	0.35 ± 0.03	-33.5 ± 2.6

Data adapted from studies on the effect of various cryoprotectants on insulin-loaded PLGA nanoparticles. The results indicate that trehalose and glucose were most effective at maintaining or reducing the particle size and PDI after lyophilization, suggesting better prevention of aggregation.[\[5\]](#)

## Experimental Protocols

### Protocol 1: Lyophilization of PLGA Nanoparticles with a Cryoprotectant

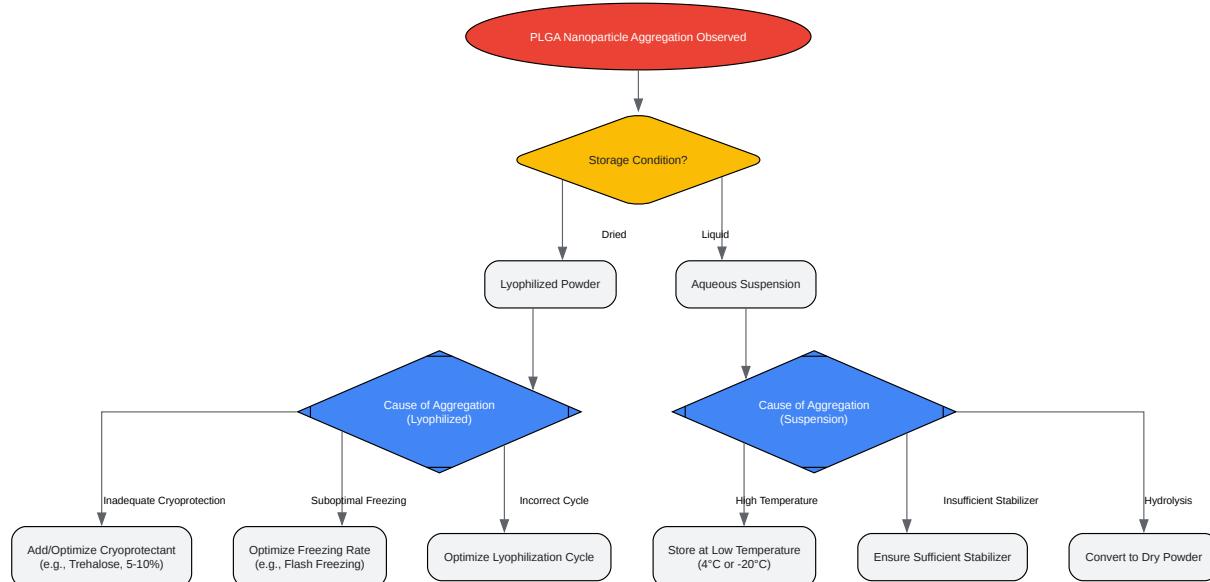
- Preparation of Nanoparticle Suspension: Prepare the PLGA nanoparticle suspension according to your established protocol.
- Addition of Cryoprotectant: Add a sterile-filtered solution of the chosen cryoprotectant (e.g., 20% w/v trehalose) to the nanoparticle suspension to achieve a final concentration of 10% w/v. Gently mix to ensure homogeneity.
- Prefreezing: Aliquot the nanoparticle suspension into lyophilization vials. Submerge the vials in liquid nitrogen until the suspension is completely frozen.
- Primary Drying (Sublimation): Place the frozen vials in a pre-cooled freeze-dryer. Set the shelf temperature to -40°C and the pressure to 0.1 mbar. Run the primary drying phase for at least 24 hours.
- Secondary Drying (Desorption): Gradually increase the shelf temperature to 20°C over several hours while maintaining low pressure. Hold at 20°C for at least 12 hours to remove residual water.
- Storage: After the cycle is complete, backfill the chamber with an inert gas like nitrogen, seal the vials, and store them at 4°C or -20°C.

### Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)

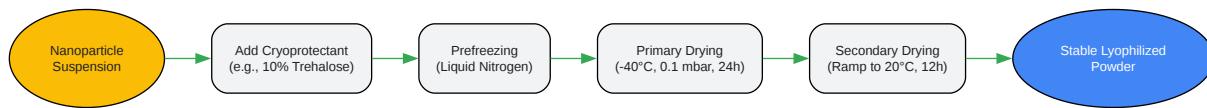
- Sample Preparation: Reconstitute the lyophilized nanoparticle powder in deionized water to the original concentration. Gently sonicate in a water bath for 2-5 minutes to aid redispersion. For liquid suspensions, ensure the sample is at the desired concentration and has been stored under the specified conditions.
- Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

- **Measurement Parameters:** Set the measurement parameters, including the dispersant (water), temperature (typically 25°C), and measurement angle (e.g., 173°).
- **Sample Loading:** Filter the redispersed nanoparticle suspension through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove any large dust particles or aggregates that could interfere with the measurement. Carefully pipette the filtered sample into a clean DLS cuvette, ensuring there are no air bubbles.
- **Data Acquisition:** Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution and PDI.
- **Data Analysis:** Analyze the obtained data. Look for the Z-average diameter and the PDI. A significant increase in the Z-average diameter or a high PDI (typically  $> 0.3$ ) can indicate the presence of aggregates.

## Visualizations

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Caption: Troubleshooting workflow for PLGA nanoparticle aggregation.

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Caption: Key steps in the lyophilization of PLGA nanoparticles.

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- To cite this document: BenchChem. [Preventing aggregation of PLGA nanoparticles during storage]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1216819#preventing-aggregation-of-plga-nanoparticles-during-storage>]

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